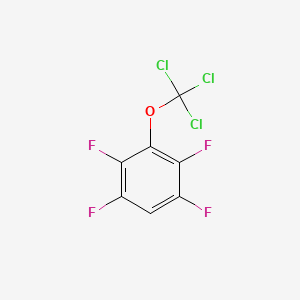

1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene

描述

Substituent Distribution and Electronic Effects

- Fluorine atoms at positions 1, 2, 4, and 5 create a highly electron-deficient aromatic ring due to their strong inductive withdrawal (-I) and weak resonance donation (+M) effects.

- The trichloromethoxy group at position 3 acts as a meta-directing, deactivating substituent, further reducing electron density at the ring’s para and ortho positions.

- Steric hindrance from the bulky -OCCl₃ group limits reactivity at adjacent sites, favoring substitution at less hindered positions.

Comparative Reactivity with Analogous Compounds

Role of Electronic and Steric Effects in Trichloromethoxy-Fluorobenzene Systems

Electronic Effects on Reaction Pathways

Electrophilic Aromatic Substitution (EAS):

Nucleophilic Aromatic Substitution (NAS):

属性

IUPAC Name |

1,2,4,5-tetrafluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl3F4O/c8-7(9,10)15-6-4(13)2(11)1-3(12)5(6)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGPMWNLRMSDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(Cl)(Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl3F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation of Tetrafluorinated Benzene Precursors

A common synthetic route begins with a tetrafluorobenzene derivative, such as 2,3,5,6-tetrafluorophenol or related compounds, followed by halogenation or nucleophilic substitution to introduce the trichloromethoxy group.

Bromination Step:

The bromination of 2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is typically performed using bromine or bromine-containing reagents (e.g., N-bromosuccinimide) under controlled temperature (often 0–40°C) in inert solvents like dichloromethane or chloroform. This step selectively introduces a bromine atom at the desired position without affecting the fluorine or trichloromethoxy groups.

Reaction conditions emphasize anhydrous environments and moderate temperatures to maintain selectivity and high yield (>90%).Nucleophilic Aromatic Substitution (SNAr):

The trichloromethoxy group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) on a tetrafluorobenzene ring with trichloromethoxide anion or related species, often catalyzed by copper(I) salts at 80–100°C. This method benefits from the strong electron-withdrawing effect of fluorines, which activate the aromatic ring for substitution.

Fluorination of Trichloromethyl-Substituted Benzenes

Selective fluorination of trichloromethyl-substituted benzene derivatives using anhydrous hydrogen fluoride (HF) under mild conditions can yield chlorodifluoromethyl or tetrafluorinated benzene derivatives with trichloromethoxy groups. This approach uses halogen exchange reactions and is characterized by high selectivity and yield.

Representative Experimental Data and Conditions

Research Findings and Analysis

The presence of multiple fluorine atoms on the benzene ring significantly increases the electrophilicity of the aromatic system, facilitating nucleophilic aromatic substitution reactions that introduce the trichloromethoxy group efficiently.

The trichloromethoxy substituent is bulky and electron-withdrawing, which requires careful control of reaction conditions to avoid side reactions such as over-halogenation or decomposition.

Industrial synthesis emphasizes continuous recycling of solvents and reagents, such as reclaiming trimethylbenzene and sulfur oxychloride, to improve cost efficiency and environmental impact.

High purity (>99%) of the final 1,2,4,5-tetrafluoro-3-(trichloromethoxy)benzene is achievable by vacuum distillation and recrystallization, essential for applications in pharmaceuticals and advanced materials.

Summary Table of Key Preparation Routes

| Preparation Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Halogenation of tetrafluorinated precursors | Bromination or halogen exchange, nucleophilic substitution | High selectivity, good yields, well-established | Requires strict anhydrous conditions, sensitive reagents |

| Decarboxylation and acyl chloride formation from tetrafluorophthalic acid | Multi-step: decarboxylation, chlorination, substitution | Scalable, industrially viable | Multi-step, longer reaction times |

| Fluorination of trichloromethyl-substituted benzenes | Halogen exchange with HF | High selectivity, mild conditions | Use of hazardous HF, specialized equipment |

化学反应分析

Types of Reactions: 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trichloromethoxy group.

Oxidation and Reduction Reactions: The presence of the trichloromethoxy group allows for potential oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the trichloromethoxy group .

科学研究应用

Organic Synthesis

1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The presence of the trichloromethoxy group can facilitate nucleophilic substitution reactions. This property is often exploited to synthesize more complex organic molecules.

- Electrophilic Aromatic Substitution : The fluorine atoms on the benzene ring enhance its reactivity towards electrophiles, making it useful for synthesizing substituted aromatic compounds.

Materials Science

In materials science, this compound is incorporated into polymers and other materials to impart unique properties:

- Thermal Stability : The fluorinated structure contributes to higher thermal stability in polymer matrices.

- Chemical Resistance : The compound's halogenated nature enhances the chemical resistance of materials, making them suitable for harsh environments.

Pharmaceuticals

The compound has been investigated for its potential use in pharmaceutical applications:

- Intermediate in Drug Synthesis : It may serve as an intermediate in the synthesis of various pharmaceutical compounds. The unique electronic properties provided by the fluorine and trichloromethoxy groups can influence biological activity.

- Targeted Drug Delivery Systems : Research has explored the incorporation of such fluorinated compounds into drug delivery systems due to their ability to modify solubility and bioavailability.

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential role in developing agrochemicals:

- Pesticide Formulations : The compound's stability and reactivity make it a candidate for synthesizing new pesticide formulations that are more effective against pests while being environmentally friendly.

- Fertilizers : Its unique properties may also be utilized in the development of innovative fertilizers that enhance nutrient uptake in crops.

作用机制

The mechanism of action of 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and the trichloromethoxy group. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes .

相似化合物的比较

Comparison with Similar Compounds

The compound’s unique substitution pattern distinguishes it from other halogenated benzene derivatives. Below is a comparative analysis with key analogs:

Structural and Functional Group Comparisons

Physicochemical and Reactivity Differences

- Steric Hindrance : The bulky trichloromethoxy group may impede reactions at the ortho positions, unlike 1,2,4,5-Tetrafluoro-3,6-dimethoxybenzene, where smaller methoxy groups allow greater accessibility .

- Applications : Chlorinated analogs like 1,2,4,5-Tetrachlorobenzene (CAS 95-94-3) are historically used in pesticides and dielectrics , whereas methoxy-substituted derivatives (e.g., 2,3,5,6-Tetrafluoroanisole) may find use in pharmaceuticals or ligands for metal-organic frameworks (MOFs) .

生物活性

Overview

1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene (CAS No. 1404194-84-8) is a fluorinated aromatic compound that has garnered interest in various fields due to its unique chemical properties. This article delves into its biological activity, mechanisms of action, and potential applications based on available research.

- Molecular Formula : C7Cl3F4O

- Molecular Weight : 249.4 g/mol

- Structure : The compound features a benzene ring substituted with four fluorine atoms and a trichloromethoxy group, enhancing its lipophilicity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Electrophilic Nature : The presence of fluorine and chlorine atoms increases the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in cellular signaling pathways, although detailed mechanisms remain under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.

- Anticancer Potential : Some studies suggest that the compound may inhibit the proliferation of cancer cells. The mechanism is hypothesized to involve the induction of apoptosis through oxidative stress pathways.

- Neurotoxic Effects : There are indications that exposure to this compound may lead to neurotoxic effects in certain animal models. Further research is needed to elucidate the underlying mechanisms.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Anticancer Activity

In a cell line study using human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 was calculated at approximately 15 µM after 48 hours of exposure.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1,2-Difluoro-3-(trichloromethoxy)benzene | F-F-Cl-Cl-Cl-O | Moderate | Low |

| 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene | Cl-F-Cl-Cl-Cl-O | Low | Moderate |

常见问题

Q. What are the key considerations for synthesizing 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene in a laboratory setting?

Synthesis typically involves halogenation and substitution reactions. For example, analogous compounds like 1,2,4,5-tetrabromobenzene can undergo Suzuki coupling with boronic acids to introduce aryl groups . Refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) is a common method for derivatives, followed by solvent evaporation and filtration . Safety protocols are critical due to the compound’s halogenated nature; consult safety data sheets (CAS 34888-05-6) for handling guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming fluorine and chlorine substituents. For example, -NMR distinguishes tetrafluoro substitution patterns, while -NMR identifies trichloromethoxy groups. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves regiochemical ambiguities in crystalline derivatives .

Q. How do structural analogs like 2,3,5,6-tetrachloroanisole compare in reactivity and applications?

Analogs with chloro/methoxy groups exhibit similar electrophilic aromatic substitution patterns but differ in electronic effects. For instance, chloro substituents increase electron withdrawal, reducing reactivity toward nucleophilic attack compared to fluoro groups. Such analogs are often used in pesticide research, highlighting the importance of substituent effects in designing bioactive molecules .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

Regioisomer formation is common due to symmetric fluorine substitution. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals. Experimental approaches, such as stepwise substitution with sterically hindered reagents, reduce undesired isomers. For example, 2,3,5,6-tetrafluoro-1,4-dicyanobenzene demonstrates controlled substitution via sequential reactions .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from dynamic processes (e.g., rotational barriers in trichloromethoxy groups). Variable-temperature NMR or 2D techniques (e.g., NOESY) clarify conformational dynamics. Cross-validation with high-resolution MS and X-ray data resolves ambiguities. For instance, conflicting -NMR peaks in similar triazole derivatives were attributed to tautomerism .

Q. What role does this compound play in macrocyclization or peptide scaffolding?

Halogenated benzenes are scaffolds for bioconjugation. For example, 1,2,4,5-tetrabromodurene bridges cysteine residues in peptides, though regioisomerism persists. Fluorinated analogs like 2,3,5,6-tetrafluoro-1,4-dicyanobenzene enable stepwise crosslinking, reducing isomer formation. This is critical for synthesizing structurally defined cyclic peptides for drug discovery .

Q. How can computational methods optimize reaction conditions for derivatives?

Molecular dynamics simulations predict solvent effects, while quantum mechanical calculations (e.g., Gibbs free energy of activation) identify optimal temperatures and catalysts. For halogenated systems, polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates. These methods were validated in synthesizing pyrrole-based conjugated microporous polymers .

Methodological Notes

- Safety : Always use fume hoods and personal protective equipment (PPE) due to toxic halogenated intermediates .

- Data Validation : Combine multiple analytical techniques (NMR, MS, XRD) to address spectral contradictions .

- Synthetic Optimization : Computational pre-screening reduces trial-and-error in regioselective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。